8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group, a nonyl chain, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the 3-chlorophenyl group through a nucleophilic substitution reaction. The nonyl chain can be introduced via alkylation reactions. The final step involves the formation of the purine core through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the 3-chlorophenyl group with other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds .
Scientific Research Applications
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride
- Cetirizine ethyl ester dihydrochloride
Uniqueness
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-nonylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35ClN6O2/c1-3-4-5-6-7-8-9-13-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-16-14-30(15-17-31)20-12-10-11-19(26)18-20/h10-12,18H,3-9,13-17H2,1-2H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYPFWGZDYADNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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